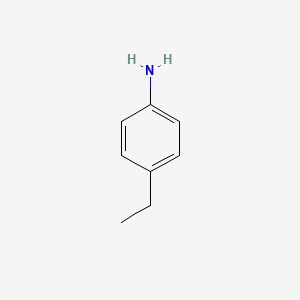

4-Ethylaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62015. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXZRAXKKNUKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022066 | |

| Record name | 4-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-16-2 | |

| Record name | 4-Ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHX72W1ZQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethylaniline from Ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylaniline, a key intermediate in the pharmaceutical and dye industries. The synthesis is a two-step process involving the nitration of ethylbenzene followed by the reduction of the para-isomer of the resulting nitroethylbenzene. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthetic route.

Overview of the Synthetic Pathway

The synthesis of this compound from ethylbenzene proceeds through two primary chemical transformations:

-

Electrophilic Aromatic Substitution (Nitration): Ethylbenzene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. This reaction yields a mixture of ortho-, meta-, and para-nitroethylbenzene isomers.

-

Reduction of the Nitro Group: The para-nitroethylbenzene isomer is then selectively reduced to the corresponding amine, this compound (-NH₂). This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in an acidic medium.

Caption: Overall synthetic pathway for this compound from ethylbenzene.

Step 1: Nitration of Ethylbenzene

The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution reaction. The ethyl group is an activating, ortho-, para-directing substituent, meaning it increases the rate of reaction compared to benzene and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself.

Regioselectivity

The ethyl group's directing effect is primarily due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediates formed during ortho and para attack. Steric hindrance from the ethyl group slightly disfavors substitution at the ortho positions, leading to a higher proportion of the para isomer.

Quantitative Data: Isomer Distribution

The table below summarizes the typical isomer distribution for the nitration of ethylbenzene under standard mixed-acid conditions.

| Isomer | Percentage (%) |

| ortho-Nitroethylbenzene | ~35-45% |

| meta-Nitroethylbenzene | ~2-5% |

| para-Nitroethylbenzene | ~50-60% |

Note: The exact isomer distribution can be influenced by reaction temperature and the specific nitrating agent used.

Experimental Protocol: Mixed-Acid Nitration

This protocol describes a standard laboratory procedure for the nitration of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

Deionized Water

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

-

Dichloromethane or Diethyl Ether (for extraction)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Beakers

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. While stirring, add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature remains below 10°C.

-

Nitration Reaction: To the chilled and stirred nitrating mixture, add ethylbenzene dropwise from a dropping funnel at a rate that maintains the reaction temperature below 15°C. After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Extract the product into dichloromethane or diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and remove the solvent using a rotary evaporator.

Caption: Experimental workflow for the nitration of ethylbenzene.

Separation of Isomers

The resulting mixture of nitroethylbenzene isomers is typically separated by fractional distillation under reduced pressure. The boiling points of the ortho and para isomers are sufficiently different to allow for effective separation.

| Compound | Boiling Point (°C at 760 mmHg) |

| o-Nitroethylbenzene | ~227-228 |

| p-Nitroethylbenzene | ~245-246 |

Step 2: Reduction of p-Nitroethylbenzene to this compound

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with the choice often depending on factors such as cost, scale, and the presence of other functional groups.

Reduction Methods and Quantitative Data

The following table summarizes common methods for the reduction of p-nitroethylbenzene and their typical yields.

| Reduction Method | Reagents and Conditions | Typical Yield of this compound (%) |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst, Ethanol or Acetic Acid solvent | >95% |

| Iron in Acidic Medium (Béchamp Reduction) | Fe powder, HCl or Acetic Acid, Ethanol/Water solvent, reflux | 85-95% |

| Stannous Chloride (SnCl₂) Reduction | SnCl₂, concentrated HCl, Ethanol solvent, reflux | 90-98% |

Experimental Protocols

Materials:

-

p-Nitroethylbenzene

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

Equipment:

-

Parr hydrogenator or a flask equipped with a balloon filled with hydrogen

-

Magnetic stirrer and stir bar

-

Filter apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve p-nitroethylbenzene in ethanol or ethyl acetate. Add a catalytic amount of Pd/C.

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus) with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield this compound.

Materials:

-

p-Nitroethylbenzene

-

Iron powder

-

Concentrated Hydrochloric Acid or Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Hydroxide solution (e.g., 2 M)

-

Dichloromethane or Diethyl Ether

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine p-nitroethylbenzene, ethanol, and water. Add iron powder with vigorous stirring.

-

Reduction: Heat the mixture to reflux and then add concentrated hydrochloric acid or glacial acetic acid dropwise. Continue refluxing until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and filter to remove excess iron.

-

Isolation: Make the filtrate basic with a sodium hydroxide solution. Extract the this compound into dichloromethane or diethyl ether. Dry the organic layer and remove the solvent to obtain the crude product.

Caption: Logical considerations for choosing a reduction method.

Purification of this compound

The crude this compound obtained from the reduction step can be purified by vacuum distillation.[1][2][3] Recrystallization of a solid derivative, such as the acetylated product, can also be employed for high-purity applications.[4]

Experimental Protocol: Vacuum Distillation

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Slowly apply vacuum and begin heating.

-

Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is approximately 216°C at atmospheric pressure.

Safety Considerations

-

Nitration: The nitration of ethylbenzene is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Reduction: Catalytic hydrogenation involves the use of flammable hydrogen gas and should be performed with appropriate safety precautions. The reduction with iron and acid can generate significant heat.

-

This compound: this compound is toxic and can be absorbed through the skin. Handle with appropriate PPE.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Spectroscopic Profile of 4-Ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylaniline, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.96 | d | 2H | Ar-H (ortho to -NH₂) |

| 6.58 | d | 2H | Ar-H (meta to -NH₂) |

| 3.40 | s | 2H | -NH₂ |

| 2.51 | q | 2H | -CH₂-CH₃ |

| 1.17 | t | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 144.5 | Ar-C (-NH₂) |

| 134.0 | Ar-C (-CH₂CH₃) |

| 128.8 | Ar-CH (meta to -NH₂) |

| 115.2 | Ar-CH (ortho to -NH₂) |

| 28.0 | -CH₂- |

| 16.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3360 | Strong, Sharp | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2900 | Medium | Aliphatic C-H stretch |

| 1680 - 1650 | Medium | C=C aromatic ring stretch |

| ~1600 | Medium | Aromatic ring skeletal vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 121 | 34.16 | [M]⁺ (Molecular Ion) |

| 106 | 100.00 | [M-CH₃]⁺ (Base Peak) |

| 77 | 11.27 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

2.2.3. Data Processing The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

2.3.1. Sample Introduction A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

2.3.2. Ionization Electron Ionization (EI) is a common method for the analysis of small molecules like this compound. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

2.3.3. Mass Analysis and Detection The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

2.3.4. Data Processing The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is assigned a relative abundance of 100% and is referred to as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to the Solubility of 4-Ethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Ethylaniline, a key intermediate in various industrial applications, including the synthesis of dyes and pharmaceuticals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility in a range of common organic solvents, based on established chemical principles and available safety and technical data sheets. Furthermore, this guide presents detailed experimental protocols for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific needs. A logical workflow for solubility assessment is also provided to guide researchers in their experimental design.

Introduction

This compound (CAS No. 589-16-2) is an aromatic amine with the chemical formula C₈H₁₁N. Its molecular structure, consisting of an ethyl group and an amino group attached to a benzene ring in the para position, dictates its physicochemical properties, including its solubility. A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification processes, formulation development, and in vitro/in vivo studies. This guide aims to be a valuable resource for professionals working with this compound.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public literature, its general solubility behavior can be inferred from its chemical structure and is qualitatively described in various sources. This compound is generally characterized as being soluble in polar organic solvents and immiscible in water.[1][2][3][4][5]

The "like dissolves like" principle is a key determinant of its solubility. The presence of the nonpolar ethyl group and the benzene ring contributes to its solubility in nonpolar solvents, while the polar amino group allows for hydrogen bonding and interaction with polar solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | IUPAC Name | Qualitative Solubility | Rationale for Solubility |

| Alcohols | Methanol | Methanol | Soluble[2][3] | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amino group of this compound. |

| Ethanol | Ethanol | Soluble[1][3] | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of this compound. | |

| Ethers | Diethyl Ether | Ethoxyethane | Soluble[1][3] | The ether oxygen can act as a hydrogen bond acceptor for the amino group of this compound. |

| Halogenated Solvents | Chloroform | Trichloromethane | Soluble[1][3] | Chloroform can act as a weak hydrogen bond donor, and its polarity is suitable for dissolving this compound. |

| Aromatic Hydrocarbons | Benzene | Benzene | Soluble[3] | The similar aromatic structures of benzene and this compound lead to favorable van der Waals interactions. |

| Aqueous Solvents | Water | Water | Immiscible[4][5] | The large nonpolar ethyl and phenyl groups of this compound dominate its interaction with water, making it poorly soluble despite the presence of the polar amino group. |

Disclaimer: The information presented in this table is based on qualitative statements from various chemical suppliers and databases. For precise quantitative data, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, standardized experimental methods should be employed. The following section details three common and effective methods for determining the solubility of a liquid analyte like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask or a stirred beaker).

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand to allow the undissolved this compound to separate from the saturated solution. Centrifugation can be used to accelerate this process.

-

Sample Withdrawal and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause decomposition of this compound).

-

Mass Determination: The container with the non-volatile this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated and expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

UV-Visible (UV-Vis) Spectroscopic Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum that is distinct from the solvent.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).

-

Sample Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the saturated solution is calculated by taking into account the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or when high accuracy is required.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve of peak area versus concentration is constructed.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Injection: A known volume of the clear supernatant is withdrawn, filtered through a suitable syringe filter (e.g., 0.22 µm), and then diluted with the mobile phase if necessary. A known volume of the prepared sample is injected into the HPLC system.

-

Peak Analysis: The peak area corresponding to this compound in the chromatogram is determined.

-

Concentration Determination: The concentration of this compound in the injected sample is determined from the calibration curve.

-

Solubility Calculation: The solubility of this compound in the saturated solution is calculated, accounting for any dilution steps.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound using the described experimental methods.

Caption: Gravimetric Method Workflow

Caption: UV-Vis Spectroscopy Workflow

Caption: HPLC Method Workflow

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in various organic solvents. While quantitative data remains sparse in the public domain, the qualitative information and the detailed experimental protocols presented herein offer a solid foundation for researchers and professionals. The provided workflows and methodologies will enable the generation of precise and reliable solubility data, which is essential for the effective application of this compound in research, development, and industrial processes. It is strongly recommended that experimental determination of solubility be conducted for any application where precise quantitative values are required.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 589-16-2 | FE61846 | Biosynth [biosynth.com]

- 3. Buy this compound | 589-16-2 [smolecule.com]

- 4. This compound CAS#: 589-16-2 [m.chemicalbook.com]

- 5. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 4-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of 4-Ethylaniline (CAS No: 589-16-2). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The guide summarizes available quantitative data, details relevant experimental methodologies, and illustrates the interplay of thermochemical parameters.

Core Thermochemical Properties of this compound

This compound, an aromatic amine, possesses distinct thermochemical properties that are crucial for its application in synthesis, material science, and pharmaceutical development. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this section consolidates the available information. For comparative purposes, data for the parent compound, aniline, is also provided.

Table 1: Summary of Quantitative Thermochemical Data for this compound

| Property | Value | Units |

| Molecular Formula | C₈H₁₁N | - |

| Molecular Weight | 121.18 | g/mol |

| Melting Point | -5 | °C |

| Boiling Point | 214 - 216 | °C |

| Heat of Vaporization (ΔvapH) | 45.4 | kJ/mol |

| Density | 0.975 | g/cm³ at 25°C |

| Flash Point | 85 | °C |

Table 2: Comparative Thermochemical Data for Aniline (CAS No: 62-53-3)

| Property | Value | Units |

| Molecular Formula | C₆H₇N | - |

| Molecular Weight | 93.13 | g/mol |

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | 31.03 ± 0.63 | kJ/mol |

| Standard Gas Enthalpy of Formation (ΔfH°gas) | 81 ± 3 | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 10.5 | kJ/mol |

| Entropy of Fusion (ΔfusS) | 39.57 | J/mol·K |

| Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K | 191.01 - 194.1 | J/mol·K |

Thermal Stability

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of organic compounds like this compound relies on a suite of well-established experimental techniques. The following protocols provide a general overview of the methodologies that would be employed.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermochemical property, typically determined using bomb calorimetry.

Methodology: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.5 grams) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited remotely via an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined on a molar basis.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined using various calorimetric and non-calorimetric methods. Differential Scanning Calorimetry (DSC) is a common and efficient technique.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. A small hole is often pierced in the lid to allow for vaporization. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample vaporizes, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

-

Data Analysis: The area of the endothermic peak is integrated to determine the total heat absorbed during vaporization. The enthalpy of vaporization is then calculated by dividing this heat by the mass of the sample and converting to a molar value.

Determination of Enthalpy of Fusion

The enthalpy of fusion, or the heat required to melt the solid, is also readily measured using DSC.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A precisely weighed sample of solid this compound (previously frozen) is sealed in an aluminum pan.

-

Instrument Setup: The sample and an empty reference pan are placed in the DSC cell. The instrument is programmed to heat the sample at a controlled rate through its melting point.

-

Measurement: As the sample melts, it absorbs heat, which is detected as an endothermic peak by the DSC.

-

Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak on the resulting thermogram.

Determination of Heat Capacity

The heat capacity of a substance, which is the amount of heat required to raise its temperature by one degree, can be determined using adiabatic calorimetry or DSC.

Methodology: Differential Scanning Calorimetry (DSC) - Three-Step Method

-

Baseline Run: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow of the instrument over the desired temperature range.

-

Standard Run: A second run is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

-

Sample Run: A third run is conducted with a known mass of this compound in the sample pan.

-

Data Analysis: By comparing the heat flow data from the three runs, the heat capacity of the this compound sample as a function of temperature can be calculated.

Interrelation of Thermochemical Properties and Stability

The various thermochemical properties are interconnected and collectively contribute to the overall understanding of a compound's stability and behavior under different conditions. The following diagram illustrates these relationships.

Caption: Interrelationship of key thermochemical properties and their influence on thermal stability.

References

An In-depth Technical Guide on the Reactivity of 4-Ethylaniline in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethylaniline is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of the strongly activating amino group (-NH₂) and the moderately activating ethyl group (-CH₂CH₃). Both substituents are ortho, para-directing, leading to a high propensity for substitution at the positions ortho to the amino group (positions 2 and 6) and, to a lesser extent, ortho to the ethyl group (positions 3 and 5). However, the high reactivity of the aniline moiety presents challenges, including polysubstitution and side reactions under acidic conditions. This guide provides a detailed analysis of the reactivity of this compound in key EAS reactions, offering experimental protocols and quantitative data to inform synthetic strategies.

Core Principles of this compound Reactivity in Electrophilic Aromatic Substitution

The reactivity of this compound in electrophilic aromatic substitution is dictated by the combined electronic effects of its two substituents: the amino group and the ethyl group.

-

Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through the +M (mesomeric) effect. This significantly increases the electron density of the ring, making it highly susceptible to attack by electrophiles. The amino group is a strong ortho, para-director.[2]

-

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is a weak activating group, primarily through the +I (inductive) effect, donating electron density to the ring. It is also an ortho, para-director.

The synergistic effect of these two activating, ortho, para-directing groups renders the this compound ring highly activated towards electrophilic attack, particularly at the positions ortho to the powerful amino group.

However, the basicity of the amino group can lead to complications in strongly acidic reaction conditions, such as those used in nitration and Friedel-Crafts reactions. Protonation of the amino group to form the anilinium ion (-NH₃⁺) transforms it into a strongly deactivating, meta-directing group.[2][3][4] Furthermore, the high reactivity of the aniline ring can lead to multiple substitutions and oxidation by strong oxidizing agents.[5]

To control the reactivity and regioselectivity, the amino group is often protected, most commonly by acetylation to form N-(4-ethylphenyl)acetamide (4-ethylacetanilide). The acetamido group (-NHCOCH₃) is still an ortho, para-directing and activating group, but its activating effect is significantly attenuated compared to the amino group. This moderation allows for more controlled monosubstitution.[5]

Quantitative Data on Isomer Distribution

Precise quantitative data for the electrophilic aromatic substitution of this compound is not extensively reported in the literature. However, data from closely related compounds, such as 4-methylacetanilide, provides a strong basis for predicting the regioselectivity. The following table summarizes the expected major products and their estimated distribution based on available data for analogous compounds.

| Electrophilic Substitution Reaction | Substrate | Major Product(s) | Estimated Isomer Distribution |

| Nitration | N-(4-ethylphenyl)acetamide | 2-Nitro-4-ethylacetanilide | ~97% ortho (to the acetamido group) |

| Bromination | N-(4-ethylphenyl)acetamide | 2-Bromo-4-ethylacetanilide | Predominantly ortho |

| Sulfonation | This compound | 2-Amino-5-ethylbenzenesulfonic acid | Major product is ortho to the amino group |

| Friedel-Crafts Acylation | N-(4-ethylphenyl)acetamide | 2-Acetyl-4-ethylacetanilide | Predominantly ortho |

Note: The isomer distribution for nitration is based on data for the nitration of 4-methylacetanilide, which is expected to have very similar directing effects to N-(4-ethylphenyl)acetamide.[6]

Experimental Protocols

The following are detailed methodologies for key electrophilic aromatic substitution reactions of this compound, incorporating the necessary protection and deprotection steps where applicable.

Acetylation of this compound (Protection of the Amino Group)

Objective: To protect the amino group of this compound to moderate its reactivity and prevent side reactions.

Materials:

-

This compound

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Add a solution of sodium acetate (1.2 equivalents) in water.

-

Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid N-(4-ethylphenyl)acetamide by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-ethylphenyl)acetamide.

Nitration of N-(4-ethylphenyl)acetamide

Objective: To introduce a nitro group onto the aromatic ring of the protected this compound.

Materials:

-

N-(4-ethylphenyl)acetamide

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ethanol

Procedure:

-

In a flask, dissolve N-(4-ethylphenyl)acetamide (1 equivalent) in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

The primary product expected is 2-nitro-4-ethylacetanilide.

Bromination of N-(4-ethylphenyl)acetamide

Objective: To introduce a bromine atom onto the aromatic ring of the protected this compound.

Materials:

-

N-(4-ethylphenyl)acetamide

-

Glacial acetic acid

-

Bromine

-

Sodium bisulfite solution

Procedure:

-

Dissolve N-(4-ethylphenyl)acetamide (1 equivalent) in glacial acetic acid in a flask.

-

Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring at room temperature.

-

Stir the mixture for 30 minutes. A precipitate of the brominated product should form.

-

Pour the reaction mixture into a large volume of water.

-

Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The major product is expected to be 2-bromo-4-ethylacetanilide.

Sulfonation of this compound

Objective: To introduce a sulfonic acid group onto the aromatic ring of this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid

Procedure:

-

In a flask, carefully add this compound (1 equivalent) to concentrated sulfuric acid (3-4 equivalents). An exothermic reaction will occur, forming the anilinium sulfate salt.

-

Heat the mixture in an oil bath at 180-190 °C for 4-5 hours.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

The product, 2-amino-5-ethylbenzenesulfonic acid, will precipitate as a zwitterion.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry.

Friedel-Crafts Acylation of N-(4-ethylphenyl)acetamide

Objective: To introduce an acyl group onto the aromatic ring of protected this compound.

Materials:

-

N-(4-ethylphenyl)acetamide

-

Anhydrous aluminum chloride (AlCl₃)

-

Acyl chloride (e.g., acetyl chloride)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Dilute hydrochloric acid

Procedure:

-

In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Add a solution of N-(4-ethylphenyl)acetamide (1 equivalent) and the acyl chloride (1.1 equivalents) in the same solvent from the dropping funnel over a period of 30 minutes with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours until the evolution of HCl gas ceases.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, dilute sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

-

The crude product can be purified by recrystallization or column chromatography.

Hydrolysis of the Acyl Protecting Group (Deprotection)

Objective: To remove the acetyl protecting group to regenerate the substituted amino group.

Materials:

-

Substituted N-(4-ethylphenyl)acetamide

-

Aqueous hydrochloric acid (e.g., 10%) or aqueous sodium hydroxide (e.g., 10%)

Procedure (Acidic Hydrolysis):

-

Reflux the N-acylated compound with an excess of aqueous hydrochloric acid for 1-2 hours.

-

Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free substituted this compound.

-

Collect the product by filtration, wash with water, and dry.

Procedure (Basic Hydrolysis):

-

Reflux the N-acylated compound with an excess of aqueous sodium hydroxide solution for 1-2 hours.

-

Cool the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether).

-

Isolate and purify the substituted this compound.

Visualizations

Directing Effects in Electrophilic Aromatic Substitution of this compound

Caption: Directing effects of amino and ethyl groups on this compound.

Experimental Workflow for Controlled Electrophilic Aromatic Substitution of this compound

Caption: General workflow for controlled EAS of this compound.

Conclusion

This compound is a highly reactive aromatic amine in electrophilic substitution reactions. The synergistic activating and ortho, para-directing effects of the amino and ethyl groups lead to a high rate of reaction, primarily at the positions ortho to the amino group. However, this high reactivity necessitates careful control of reaction conditions and often requires the protection of the amino group to prevent polysubstitution and undesirable side reactions. The use of an N-acetyl protecting group is a standard and effective strategy to moderate the reactivity and achieve selective monosubstitution. The experimental protocols and data presented in this guide provide a framework for the successful synthesis of substituted this compound derivatives, which are important precursors in various fields of chemical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. Although `âNH_(2)` group is an ortho and para directing group, nitration of aniline gives along with ortho and para derivatives, meta derivative also. [allen.in]

- 4. gauthmath.com [gauthmath.com]

- 5. ijrar.org [ijrar.org]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

Quantum Chemical Blueprint of 4-Ethylaniline: A Technical Guide for Advanced Research

An in-depth exploration into the molecular architecture and electronic properties of 4-Ethylaniline, this technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development. By leveraging quantum chemical calculations, we unlock a deeper understanding of this compound's behavior, paving the way for its advanced applications.

This compound (C8H11N) is an aromatic amine that serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, and is increasingly finding use in material science, particularly in the development of polymers and liquid crystals.[1][2][3][4] Its molecular structure, featuring an ethyl group and an amino group attached to a benzene ring in the para position, dictates its chemical reactivity and physical properties.[1] Quantum chemical calculations provide a powerful lens through which to examine these characteristics at the subatomic level, offering insights that are often difficult to obtain through experimental methods alone.

This guide details the theoretical framework and computational protocols for the quantum chemical analysis of this compound, presenting key calculated data in a structured format. It further provides visualizations of the computational workflow and the relationships between the molecule's properties and its applications, offering a comprehensive toolkit for researchers.

Key Physicochemical and Calculated Properties

The fundamental properties of this compound are summarized below. These values, derived from both experimental measurements and computational predictions, form the basis for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C8H11N | [1][5][6][7][8] |

| Molecular Weight | 121.18 g/mol | [5][6][7] |

| IUPAC Name | This compound | [5] |

| CAS Number | 589-16-2 | [1][3] |

| Melting Point | -5 °C | [2][6][9] |

| Boiling Point | 214-216 °C | [2][6] |

| Density | 0.975 g/cm³ | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

Table 1: General Physicochemical Properties of this compound.

Theoretical Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules like this compound. While specific computational results for this compound are not abundant in the provided search results, we can infer a standard set of properties that would be the target of such a study. The following table outlines these key parameters.

| Parameter | Description | Typical Calculation Method |

| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, relating to chemical reactivity and electronic transitions. | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | A measure of the polarity of the molecule. | DFT/B3LYP/6-311++G(d,p) |

| Mulliken Atomic Charges | The partial charge distribution on each atom, indicating reactive sites. | DFT/B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks for comparison with experimental data. | DFT/B3LYP/6-311++G(d,p) |

Table 2: Key Quantum Chemical Parameters for this compound.

Experimental Protocols: A Computational Approach

The following section details a robust and widely accepted computational methodology for performing quantum chemical calculations on this compound and similar aromatic compounds. This protocol is based on established practices in the field.[10][11][12]

1. Molecular Structure Optimization:

-

Objective: To find the equilibrium geometry of the this compound molecule corresponding to a minimum on the potential energy surface.

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.[11]

-

Basis Set: The 6-311++G(d,p) basis set is suggested for a high degree of accuracy, incorporating diffuse functions (++) for lone pairs and polarization functions (d,p) for a more accurate description of bonding.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization calculation using the specified method and basis set.

-

Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

-

2. Electronic Property Calculation:

-

Objective: To determine the electronic characteristics of the optimized structure.

-

Procedure: Using the optimized geometry from the previous step, perform a single-point energy calculation. This will provide key electronic data, including HOMO and LUMO energies, the total dipole moment, and the distribution of atomic charges (e.g., Mulliken charges).

3. Vibrational Frequency Analysis:

-

Objective: To predict the infrared (IR) spectrum of this compound.

-

Procedure: The frequency calculation performed to confirm the optimized geometry also yields the vibrational modes and their corresponding frequencies and intensities. These can be plotted to generate a theoretical IR spectrum, which can then be compared with experimental spectra for validation.[8]

Visualizing the Computational and Application Pathways

To better understand the workflow and the relevance of these calculations, the following diagrams are provided.

The diagram above illustrates the typical sequence of steps in a quantum chemical study of a molecule like this compound. Starting with an initial structure, the geometry is optimized to find the most stable conformation. Subsequent calculations then derive the vibrational and electronic properties from this optimized structure.

This second diagram demonstrates the practical utility of the calculated quantum chemical data. For instance, the HOMO-LUMO gap and atomic charges are crucial for predicting the molecule's reactivity and its potential as a precursor in organic synthesis.[2] Similarly, the dipole moment and charge distribution are vital inputs for molecular docking studies in drug development, while calculated spectra aid in the interpretation of experimental results.

Conclusion

Quantum chemical calculations offer a profound, detailed perspective on the structure and properties of this compound. The methodologies outlined in this guide provide a clear framework for researchers to compute and analyze its molecular and electronic characteristics. The resulting data not only deepens our fundamental understanding of this compound but also directly supports its application in diverse fields, from the synthesis of novel materials to the development of new pharmaceutical agents. By integrating these computational techniques, the scientific community can accelerate innovation and unlock the full potential of this versatile chemical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 589-16-2 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 589-16-2 | FE61846 | Biosynth [biosynth.com]

- 7. This compound(589-16-2) IR Spectrum [m.chemicalbook.com]

- 8. Benzenamine, 4-ethyl- [webbook.nist.gov]

- 9. This compound [stenutz.eu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the health and safety considerations paramount for the handling and use of 4-Ethylaniline in a research and development setting. The information herein is intended to supplement, not supplant, institutional safety protocols and regulatory guidelines.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow or red-brown liquid | [3][4] |

| Odor | Strong, aromatic, amine-like | [3] |

| Melting Point | -5 °C | [2][5] |

| Boiling Point | 214 - 216 °C | [2][4][5] |

| Flash Point | 85 °C (closed cup) | [2][5][6] |

| Density | 0.970 - 0.975 g/mL at 25 °C | [1][2][5] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | [3] |

| Vapor Pressure | No information available | [1] |

| Vapor Density | No information available | [1] |

| Autoignition Temperature | No information available | [1] |

Section 2: Toxicological Profile

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Prolonged or repeated exposure may cause damage to organs.[7] The primary health hazard associated with aromatic amines like this compound is the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a blueish discoloration of the skin and lips), headache, dizziness, and fatigue.[3][9]

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | Not available | ||

| Acute Dermal Toxicity | Toxic in contact with skin | GHS Classification | [7] |

| Acute Inhalation Toxicity | Toxic if inhaled | GHS Classification | [7] |

| Skin Irritation | May cause skin irritation | [8][10] | |

| Eye Irritation | May cause eye irritation | [8][10] |

Section 3: Exposure Controls and Personal Protective Equipment

Engineering controls and appropriate Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][10]

-

Containment: Use of closed systems or glove boxes is recommended for procedures with a high potential for aerosol generation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in ensuring personal safety. The following flowchart provides a decision-making framework for PPE selection when handling this compound.

Caption: PPE selection flowchart for this compound handling.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to prevent accidents and exposure.

-

Handling: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3][10] Keep containers tightly closed when not in use.[10] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][10]

Section 5: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[10][12]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[10][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][10]

-

Specific Hazards: Combustible liquid.[10] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][10]

Accidental Release Measures

The following workflow outlines the general procedure for responding to a this compound spill.

Caption: General workflow for responding to a this compound spill.

Section 6: Experimental Protocols

The following sections outline the principles of standard methodologies for assessing the toxicological and environmental hazards of chemicals like this compound. These are intended as a guide for designing substance-specific studies.

Acute Toxicity Testing

-

Acute Oral Toxicity (adapted from OECD Guideline 401):

-

Objective: To determine the short-term toxicity of a substance when administered orally.

-

Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) by gavage.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered in a single dose. The volume should not exceed 10 mL/kg of body weight.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

-

Acute Dermal Toxicity (adapted from OECD Guideline 402):

-

Objective: To assess the potential short-term hazards of a chemical substance upon dermal exposure.

-

Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of the test animal (typically rats or rabbits) and held in contact for 24 hours.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

-

The test substance is applied uniformly over the prepared skin area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

After 24 hours, the dressing is removed, and the residual test substance is washed off.

-

Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.[13]

-

-

-

Acute Inhalation Toxicity (adapted from OECD Guideline 436):

-

Objective: To determine the acute toxicity of a substance following inhalation exposure.

-

Principle: A stepwise procedure is used where groups of animals are exposed to one of a series of fixed concentrations for a defined period (usually 4 hours).

-

Procedure:

-

Animals (typically rats) are exposed in inhalation chambers. Nose-only exposure is preferred for aerosols.

-

The concentration of the test substance in the chamber is monitored.

-

Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

-

Mortality and moribundity are recorded.

-

-

Skin and Eye Irritation Testing

-

Acute Dermal Irritation/Corrosion (adapted from OECD Guideline 404):

-

Objective: To determine the potential of a substance to cause reversible or irreversible skin damage.

-

Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) for a period of 4 hours.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal.

-

0.5 ml (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch.

-

After 4 hours, the patch is removed, and any residual substance is washed off.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[14][15]

-

-

-

Acute Eye Irritation/Corrosion (adapted from OECD Guideline 405):

-

Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

-

Procedure:

-

Environmental Fate

-

Ready Biodegradability (adapted from OECD Guideline 301):

-

Objective: To screen for the ready biodegradability of a chemical in an aerobic aqueous medium.

-

Principle: A small amount of the test substance is dissolved in an aqueous medium containing microorganisms (activated sludge). The biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period.

-

Procedure:

-

The test substance is added to a mineral medium inoculated with microorganisms.

-

The mixture is incubated under aerobic conditions in the dark or diffuse light.

-

The degradation of the substance is followed by measuring the amount of CO₂ produced or O₂ consumed.

-

A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period.

-

-

Section 7: Stability and Reactivity

This compound is stable under normal conditions.[1] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][10] Contact with these substances should be avoided to prevent hazardous reactions. When heated to decomposition, it emits toxic fumes of NOx.[3]

Section 8: Disposal Considerations

Waste this compound and contaminated materials should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.[11]

This guide provides a framework for the safe handling of this compound. It is imperative that all users receive substance-specific training and are familiar with their institution's safety policies and emergency procedures.

References

- 1. Cleveland open-cup method - Wikipedia [en.wikipedia.org]

- 2. scimed.co.uk [scimed.co.uk]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. :: Environmental Analysis Health and Toxicology [eaht.org]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 9. search.library.northwestern.edu [search.library.northwestern.edu]

- 10. stanhope-seta.co.uk [stanhope-seta.co.uk]

- 11. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 12. series.publisso.de [series.publisso.de]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. flashpointsrl.com [flashpointsrl.com]

Historical Methods for the Synthesis of 4-Ethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 4-ethylaniline, a key intermediate in the production of dyes, pharmaceuticals, and other fine chemicals. The document focuses on methodologies prevalent in the late 19th and early 20th centuries, offering detailed experimental protocols, quantitative data, and logical workflows for these foundational synthetic routes.

Introduction

This compound (p-aminoethylbenzene) is an aromatic amine that was first synthesized in the early 20th century during the burgeoning era of chemical industry, driven by the demand for novel dyes and therapeutic agents. Its synthesis has been approached through several classical organic reactions, each with its characteristic advantages and limitations. This guide will delve into the core historical methods for its preparation, providing a valuable resource for understanding the evolution of synthetic organic chemistry.

Core Synthetic Methodologies

The primary historical routes to this compound centered on the functionalization of benzene derivatives. The most prominent of these methods is the reduction of 4-nitroethylbenzene. Alternative, though less direct or efficient, historical approaches include the rearrangement of N-alkylanilines.

Reduction of 4-Nitroethylbenzene

The most common and historically significant method for the synthesis of this compound is the reduction of its corresponding nitro compound, 4-nitroethylbenzene. This transformation was typically achieved using nascent hydrogen generated from a metal and a protic acid.

Logical Workflow for the Synthesis of this compound via Reduction of 4-Nitroethylbenzene

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization of 4-Ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] These compounds are of significant industrial and scientific interest due to their wide range of colors, straightforward synthesis, and diverse applications in textiles, printing, food coloring, and pharmaceuticals.[3][4][5] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically proceeds via a two-step reaction: the diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine.[1][3]

This document provides detailed protocols for the synthesis of azo dyes using 4-ethylaniline as the primary aromatic amine. The protocols are designed to be adaptable for various coupling components, allowing for the synthesis of a library of azo dyes with different colors and properties.

Reaction Principle

The synthesis involves two primary stages:

-

Diazotization: this compound is converted into a 4-ethylbenzenediazonium salt by treating it with nitrous acid (HNO₂) at low temperatures (0-5 °C).[4][6] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4][7] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[7]

-

Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component).[8] The diazonium ion attacks the activated aromatic ring of the coupling component, usually at the para position, to form the stable azo dye.[8]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. Aromatic amines can be toxic, and concentrated acids are corrosive. Diazonium salts can be explosive when dry and should be kept in solution and used immediately. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Diazotization of this compound

This protocol describes the preparation of the 4-ethylbenzenediazonium chloride solution.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers (100 mL, 250 mL)

-

Magnetic Stirrer and Stir Bar

-

Graduated Cylinders

-

Thermometer

Procedure:

-

In a 250 mL beaker, dissolve 2.42 g (0.02 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate 100 mL beaker, prepare a solution of 1.45 g (0.021 mol) of sodium nitrite in 8 mL of distilled water and cool it in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred this compound solution. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.

-

The resulting clear solution of 4-ethylbenzenediazonium chloride is highly reactive and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt.